![molecular formula C29H48O2 B1644611 5alpha(H),17alpha(H)-(20R)-3beta-ACETOXYCHOLEST-8(14)-ENE](/img/structure/B1644611.png)
5alpha(H),17alpha(H)-(20R)-3beta-ACETOXYCHOLEST-8(14)-ENE
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Overview
Description
5alpha(H),17alpha(H)-(20R)-3beta-ACETOXYCHOLEST-8(14)-ENE is a natural product found in Dioscorea polystachya with data available.
Scientific Research Applications
1. Conversion to Allo Bile Acids
5alpha(H),17alpha(H)-(20R)-3beta-ACETOXYCHOLEST-8(14)-ENE has been studied for its conversion to allo bile acids. Research demonstrates that when administered to rats, it leads to the production of allochenodeoxycholic and allocholic acids in the bile. This conversion is significant for understanding bile acid metabolism and its implications in liver function and gastrointestinal health (Noll, Doisy, & Elliott, 1973).
2. Role in Sterol Synthesis
The compound plays a role in sterol biosynthesis. Studies have synthesized various sterols using derivatives of 5alpha(H),17alpha(H)-(20R)-3beta-ACETOXYCHOLEST-8(14)-ENE, investigating their effects on sterol synthesis in cell cultures. These studies contribute to our understanding of cholesterol metabolism and its regulation (Schroepfer, Parish, Chen, & Kandutsch, 1977).
3. Impact on Cholesterol Metabolism
Research involving acyl derivatives of this compound has been conducted to study its impact on cholesterol metabolism in Hep G2 cells, a line of liver cancer cells. The findings from these studies are crucial for understanding cholesterol regulation and its implications in liver diseases and cholesterol-related disorders (Piir, Medvedeva, Kashirina, Shevelev, & Misharin, 2004).
4. Antiproliferative Activities
The compound's derivatives have shown antiproliferative activity against various tumor cell lines. This line of research opens potential therapeutic avenues in cancer treatment, particularly in exploring new cytotoxic agents (Santafé, Paz, Rodríguez, & Jiménez, 2002).
5. Chemical Synthesis and Structural Studies
There is significant research focused on the chemical synthesis of various derivatives of 5alpha(H),17alpha(H)-(20R)-3beta-ACETOXYCHOLEST-8(14)-ENE. These studies also include structural determination using techniques like NMR and X-ray crystallography. Such research is foundational in steroid chemistry and aids in the development of new steroidal compounds (Parish, Luo, & Boos, 2001).
properties
Product Name |
5alpha(H),17alpha(H)-(20R)-3beta-ACETOXYCHOLEST-8(14)-ENE |
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Molecular Formula |
C29H48O2 |
Molecular Weight |
428.7 g/mol |
IUPAC Name |
[(3S,5S,9R,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C29H48O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-20,22-23,25,27H,7-18H2,1-6H3/t20-,22+,23+,25-,27+,28+,29-/m1/s1 |
InChI Key |
VNJBUCCXHRSVLO-ZSKZXBCESA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CCC2=C3CC[C@H]4C[C@H](CC[C@@]4([C@H]3CC[C@]12C)C)OC(=O)C |
SMILES |
CC(C)CCCC(C)C1CCC2=C3CCC4CC(CCC4(C3CCC12C)C)OC(=O)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2=C3CCC4CC(CCC4(C3CCC12C)C)OC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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